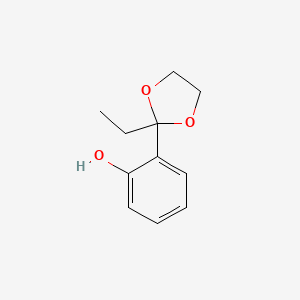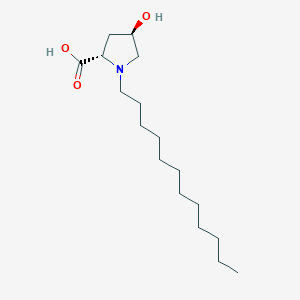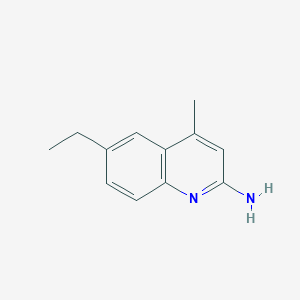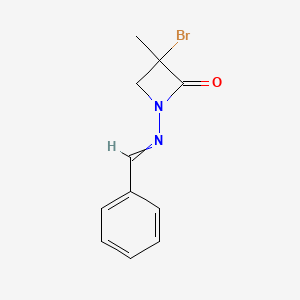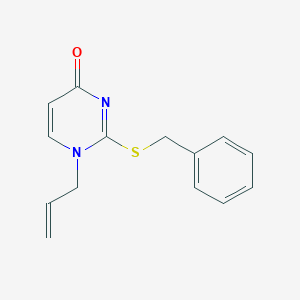![molecular formula C12H21N B14369974 Decahydro-2H-7,11-methanopyrido[1,2-a]azocine CAS No. 90038-88-3](/img/structure/B14369974.png)
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine is a complex organic compound characterized by its unique polycyclic structure It contains a combination of six-membered, eight-membered, ten-membered, and twelve-membered rings, along with a tertiary amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-2H-7,11-methanopyrido[1,2-a]azocine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Decahydro-2H-7,11-methanopyrido[1,2-a]azocine involves its interaction with specific molecular targets. The compound’s polycyclic structure allows it to fit into various binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrothieno[2,3-d]azocine: Another polycyclic compound with similar structural features.
Tetrahydrothieno[3,2-c]pyridine: Shares some structural similarities but differs in ring composition.
Uniqueness
Decahydro-2H-7,11-methanopyrido[1,2-a]azocine is unique due to its combination of multiple ring sizes and the presence of a tertiary amine group. This structural complexity provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
90038-88-3 |
|---|---|
Formule moléculaire |
C12H21N |
Poids moléculaire |
179.30 g/mol |
Nom IUPAC |
7-azatricyclo[7.3.1.02,7]tridecane |
InChI |
InChI=1S/C12H21N/c1-2-7-13-9-10-4-3-5-11(8-10)12(13)6-1/h10-12H,1-9H2 |
Clé InChI |
MEZILLOVWHBSDM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CC3CCCC(C3)C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)



![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
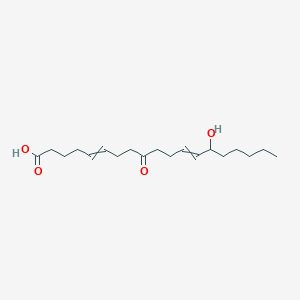
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
